molecular formula C16H18ClN3 B281844 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline

Cat. No.: B281844
M. Wt: 287.79 g/mol
InChI Key: IBQKAPDMHHRMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline is a chemical compound belonging to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline typically involves the reaction of 3-chloroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine hydrochloride

Uniqueness

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H18ClN3/c17-13-2-1-3-16(12-13)20-10-8-19(9-11-20)15-6-4-14(18)5-7-15/h1-7,12H,8-11,18H2

InChI Key

IBQKAPDMHHRMRH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
Reactant of Route 2
Reactant of Route 2
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
Reactant of Route 3
Reactant of Route 3
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
Reactant of Route 4
Reactant of Route 4
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
Reactant of Route 5
Reactant of Route 5
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
Reactant of Route 6
Reactant of Route 6
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.